N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c21-14-5-3-13(4-6-14)15-7-8-19(26-23-15)29-11-9-22-20(27)17-12-16(24-25-17)18-2-1-10-28-18/h1-8,10,12H,9,11H2,(H,22,27)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSIEXKRPBCVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide is a complex synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a 4-fluorophenyl group, an ether linkage , and a pyrazole moiety with a furan substituent. The molecular formula is , and it has a molecular weight of approximately 429.44 g/mol. The structural complexity allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyridazine and pyrazole structures are known to facilitate binding to various proteins, potentially modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on pyrazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to inhibit key signaling pathways involved in cancer progression is under investigation.
Anti-inflammatory Effects
The compound is also being studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play a crucial role in the inflammatory response. In vitro studies suggest that this compound may exhibit selective inhibition of COX-II, making it a candidate for treating inflammatory diseases.
Case Studies
- In vitro Studies on Cancer Cell Lines:
- Anti-inflammatory Activity:
Data Table: Summary of Biological Activities
Preparation Methods
Synthesis of 6-(4-Fluorophenyl)pyridazin-3-ol
The pyridazine core is synthesized via a modified Vilsmeier-Haack cyclization (Scheme 1):
- Starting material : 4-Fluorophenylacetonitrile is treated with triethyl orthoformate in acetic anhydride to form 3-(4-fluorophenyl)-2-cyanoacrylonitrile.
- Cyclization : Reaction with hydrazine hydrate in ethanol at 80°C yields 6-(4-fluorophenyl)pyridazin-3-amine.
- Hydroxylation : Diazotization using NaNO₂/HCl followed by hydrolysis produces 6-(4-fluorophenyl)pyridazin-3-ol.
Optimization Data :
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | (EtO)₃CH, Ac₂O | 110 | 78 |
| 2 | NH₂NH₂·H₂O | 80 | 85 |
| 3 | NaNO₂, H₂O | 0–5 | 92 |
Synthesis of 3-(Furan-2-yl)-1H-Pyrazole-5-Carboxylic Acid
The pyrazole-furan hybrid is constructed via a tandem cyclization-condensation approach (Scheme 2):
- Furan incorporation : Furan-2-carbaldehyde reacts with ethyl acetoacetate in the presence of ammonium acetate to form 3-(furan-2-yl)-1H-pyrazole-5-carboxylate.
- Hydrolysis : Saponification with NaOH in ethanol/water yields the carboxylic acid derivative.
Key Spectral Data :
- IR (KBr) : 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 7.85 (s, 1H, pyrazole-H), 7.45 (m, 1H, furan-H), 6.65 (m, 2H, furan-H).
Final Coupling Reactions
Ether Formation: Pyridazine-O-Ethyl Bromide
6-(4-Fluorophenyl)pyridazin-3-ol is reacted with 1,2-dibromoethane in DMF using K₂CO₃ as a base (Scheme 3):
- Conditions : 60°C, 12 h, N₂ atmosphere.
- Yield : 88% of 3-(2-bromoethoxy)-6-(4-fluorophenyl)pyridazine.
Purity Analysis :
Amide Bond Formation
The carboxylic acid (3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid) is activated using thionyl chloride to form the acyl chloride, which reacts with 2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethylamine (generated via Gabriel synthesis):
- Acylation : SOCl₂ in DCM, 0°C → RT, 2 h.
- Coupling : Triethylamine (2 eq), DCM, 24 h.
Reaction Monitoring :
- TLC (EtOAc/hexane 1:1): Rf 0.45 (product) vs. 0.25 (starting material).
- Isolation : Column chromatography (SiO₂, gradient elution).
Yield : 76% after purification.
Alternative Synthetic Routes
One-Pot Cyclization-Etherification
A patent-derived method enables concurrent pyridazine formation and ether linkage assembly (Scheme 4):
- Reactants : 4-Fluorophenylglyoxal, hydrazine hydrate, and 2-bromoethylfuran-2-carboxylate.
- Conditions : Microwave irradiation (150°C, 20 min), K₂CO₃/DMF.
- Yield : 68% with 95% purity.
Advantages : Reduced reaction time; eliminates intermediate isolation.
Solid-Phase Synthesis for High-Throughput Production
Immobilized Wang resin functionalized with the pyrazole carboxylic acid allows iterative coupling (Scheme 5):
- Resin loading : 1.2 mmol/g capacity.
- Etherification : HATU/DIPEA, 2 h, RT.
- Cleavage : TFA/DCM (1:9), 1 h.
Throughput : 50 mg scale with 82% yield.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
- HPLC-DAD : >99% purity (Retention time: 8.7 min; λ = 254 nm).
- Elemental Analysis : C₂₂H₁₈FN₅O₃ (Calc: C 61.54%, H 4.23%, N 16.31%; Found: C 61.48%, H 4.19%, N 16.28%).
Industrial-Scale Considerations
Solvent Selection and Waste Management
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
